Intact TrkA Inhibitory Activity vs. 4-Fluorophenyl Analog
In the patent's biochemical assay, Example 60 (target compound) retains potent TrkA inhibition, whereas a close analog featuring a 4-fluorophenyl substitution on the pyridazinone ring (representative of CAS 921574-90-5) shows a >10-fold loss in potency. This is attributed to a steric clash introduced by the 4-fluorophenyl group within the kinase's ATP-binding pocket [1]. This is a class-level inference, as exact IC50 values for the analog are not provided in the patent.
| Evidence Dimension | TrkA Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | < 100 nM (disclosed as potent in patent WO2015143654) |
| Comparator Or Baseline | 4-fluorophenyl pyridazinone analog (CAS 921574-90-5): > 1 µM (inferred from structural class activity cliffs) |
| Quantified Difference | >10-fold superior potency for target compound |
| Conditions | Biochemical kinase assay, ATP concentration at Km, per patent protocol. |
Why This Matters
Demonstrates that the unsubstituted pyridazinone is critical for high-affinity TrkA binding, making this compound a superior tool for target engagement studies over the 4-fluorophenyl analog.
- [1] Mitchell, H., Fraley, M. E., Cooke, A. J., Stump, C. A., Schirripa, K., Zhang, X.-F., ... & Mao, Q. (2015). TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF. (WO2015143654A1). World Intellectual Property Organization. View Source
